1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is an organic compound belonging to the pyrimidinedione family. This compound is characterized by the presence of a bromoethyl group attached to the pyrimidinedione core, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the alkylation of 3,6-dimethyl-2,4(1H,3H)-pyrimidinedione with 2-bromoethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the pyrimidinedione moiety.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted pyrimidinedione.
Scientific Research Applications
1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleophiles in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione exerts its effects involves the interaction of the bromoethyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target molecules. The compound’s ability to undergo nucleophilic substitution makes it a valuable tool for studying biochemical pathways and molecular interactions.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 1-(2-Iodoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 1-(2-Fluoroethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
Comparison: Compared to its chloro, iodo, and fluoro analogs, 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione exhibits unique reactivity due to the moderate leaving group ability of the bromine atom. This makes it more reactive than the chloro compound but less reactive than the iodo compound. The fluoro analog, on the other hand, is less reactive due to the strong carbon-fluorine bond.
Properties
CAS No. |
76889-85-5 |
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Molecular Formula |
C8H11BrN2O2 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-7(12)10(2)8(13)11(6)4-3-9/h5H,3-4H2,1-2H3 |
InChI Key |
RVDWHTNPQATQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCBr)C |
Origin of Product |
United States |
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